2-Oxo-2-phenylethyl 1-(naphthalen-2-yl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE is a complex organic compound that features a pyrrolidine ring, a naphthyl group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 2-oxo-2-phenylethyl formate with a naphthyl-substituted pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by transition metals such as rhodium or palladium, which facilitate the formation of the desired product through hydroacylation and isomerization processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(1-NAPHTHYL)-1-(2-OXO-2-PHENYLETHYL)PYRIMIDIN-1-IUM BROMIDE: This compound shares structural similarities but differs in its functional groups and overall reactivity.
Diethyl (2-oxo-1-phenylethyl)phosphonate: Another related compound with a different substituent on the phenylethyl group.
Uniqueness
2-OXO-2-PHENYLETHYL 1-(2-NAPHTHYL)-5-OXO-3-PYRROLIDINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H19NO4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
phenacyl 1-naphthalen-2-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H19NO4/c25-21(17-7-2-1-3-8-17)15-28-23(27)19-13-22(26)24(14-19)20-11-10-16-6-4-5-9-18(16)12-20/h1-12,19H,13-15H2 |
InChI Key |
MLTPFPAPLDGREF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=CC=CC=C3C=C2)C(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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